molecular formula C6H11GdO7 B1140833 Gadolinium(III) acetate hydrate CAS No. 100587-93-7

Gadolinium(III) acetate hydrate

Cat. No.: B1140833
CAS No.: 100587-93-7
M. Wt: 352.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. This compound is known for its ground state ferromagnetism in its tetrahydrate form .

Chemical Reactions Analysis

Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

    Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.

    Coordination Reactions: this compound can form coordination compounds with various ligands, which are useful in different applications.

Comparison with Similar Compounds

Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:

This compound is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .

Biological Activity

Gadolinium(III) acetate hydrate (Gd(OOCCH₃)₃·xH₂O), with a molecular weight of approximately 334.39 g/mol, is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties as a contrast agent in medical imaging. This article explores the biological activity of this compound, focusing on its synthesis, applications, and implications for health.

Synthesis and Characterization

This compound can be synthesized through a reaction involving gadolinium oxide and acetic acid. The process typically involves heating gadolinium oxide in a concentrated acetic acid solution, followed by evaporation to obtain the hydrate as a white crystalline powder . The purity of commercially available this compound is generally reported to be 99.9% .

Biological Applications

1. MRI Contrast Agent:
Gadolinium(III) ions are widely used in Magnetic Resonance Imaging (MRI) as contrast agents due to their ability to enhance the relaxation rates of protons in tissues. Gadolinium's paramagnetic properties stem from its seven unpaired electrons, which significantly influence water proton relaxation times, thus improving image clarity .

2. Neutron Capture Therapy:
Recent studies have explored the use of gadolinium isotopes in neutron capture therapy for treating certain types of tumors, such as glioblastoma multiforme. Gadolinium-157, in particular, has shown promise due to its high neutron capture cross-section, allowing targeted radiation therapy .

3. Biocompatibility and Toxicity:
While gadolinium-based contrast agents are generally considered safe, there are concerns regarding their accumulation in the body, particularly in patients with renal impairment. Studies indicate that gadolinium can accumulate in organs such as the liver and spleen, raising concerns about nephrogenic systemic fibrosis (NSF) associated with gadolinium exposure .

Case Studies

Study 1: Gadolinium Accumulation
A study on patients receiving gadolinium-based contrast agents revealed significant accumulation of gadolinium in various organs over time. The spleen showed the highest concentration, followed by the lungs and liver. This finding highlights the need for careful monitoring of gadolinium levels in patients with compromised kidney function .

Study 2: Neutron Capture Therapy Efficacy
In a preliminary study assessing neutron capture therapy using gadolinium-157, researchers were able to visualize the subcellular distribution of gadolinium within glioblastoma cells. The results showed heterogeneous distribution patterns that could inform future therapeutic strategies .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₆H₉GdO₆
Molecular Weight334.39 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Purity≥99.9%
Density1.611 g/cm³
SensitivityHygroscopic

Table 2: Biological Activity Overview

ApplicationDescriptionReferences
MRI Contrast AgentEnhances imaging clarity via proton relaxation
Neutron Capture TherapyTargets tumors using high neutron capture cross-section
Toxicity ConcernsPotential accumulation leading to NSF

Properties

IUPAC Name

acetic acid;gadolinium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPUMMSAJAYYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14GdO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100587-93-7
Record name Gadolinium(III) acetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.